5-(Methylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine
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Overview
Description
5-(Methylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine typically involves multi-step organic reactions. A common route might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Sulfonylation: Addition of the methylsulfonyl group.
Pyrimidine Ring Formation: Cyclization to form the pyrimidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Various substitution reactions can occur on the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas (H₂).
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
5-(Methylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays.
Medicine: Possible applications in drug development, particularly as a scaffold for designing inhibitors or other therapeutic agents.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
4-(3-Nitrophenyl)pyrimidin-2-amine: Lacks the methylsulfonyl group.
5-(Methylsulfonyl)pyrimidin-2-amine: Lacks the nitrophenyl group.
4-(3-Nitrophenyl)-5-(methylthio)pyrimidin-2-amine: Contains a methylthio group instead of a methylsulfonyl group.
Uniqueness
The presence of both the nitrophenyl and methylsulfonyl groups in 5-(Methylsulfonyl)-4-(3-nitrophenyl)pyrimidin-2-amine may confer unique chemical properties, such as specific reactivity patterns and potential biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C11H10N4O4S |
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Molecular Weight |
294.29 g/mol |
IUPAC Name |
5-methylsulfonyl-4-(3-nitrophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H10N4O4S/c1-20(18,19)9-6-13-11(12)14-10(9)7-3-2-4-8(5-7)15(16)17/h2-6H,1H3,(H2,12,13,14) |
InChI Key |
JWLSPZBPKYDWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1C2=CC(=CC=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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